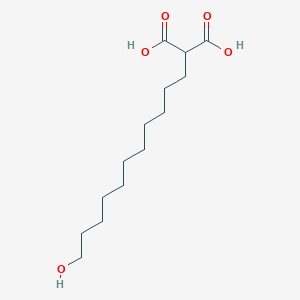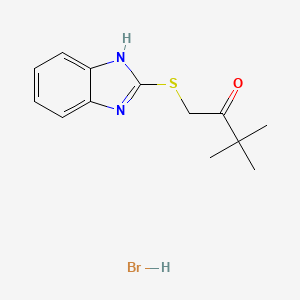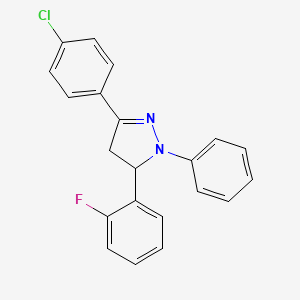
(11-Hydroxyundecyl)propanedioic acid
Vue d'ensemble
Description
(11-Hydroxyundecyl)propanedioic acid is an organic compound characterized by the presence of a hydroxyl group attached to the eleventh carbon of an undecyl chain, which is further connected to a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (11-Hydroxyundecyl)propanedioic acid typically involves the reaction of undecyl alcohol with malonic acid under specific conditions. The process begins with the protection of the hydroxyl group, followed by the formation of an ester linkage with malonic acid. Subsequent deprotection and hydrolysis yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions, utilizing catalysts to enhance reaction efficiency. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions may target the carboxylic acid groups, converting them to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
(11-Hydroxyundecyl)propanedioic acid finds applications in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (11-Hydroxyundecyl)propanedioic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxyl group and carboxylic acid moieties play crucial roles in its reactivity and binding affinity. The compound may participate in enzymatic reactions, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Hydroxybenzoic acids: Compounds like gallic acid and protocatechuic acid share similar hydroxyl and carboxylic acid functionalities.
Hydroxycinnamic acids: Compounds such as ferulic acid and caffeic acid also possess hydroxyl and carboxylic acid groups but differ in their structural framework.
Uniqueness: (11-Hydroxyundecyl)propanedioic acid is unique due to its long undecyl chain, which imparts distinct physicochemical properties and potential applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(11-hydroxyundecyl)propanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O5/c15-11-9-7-5-3-1-2-4-6-8-10-12(13(16)17)14(18)19/h12,15H,1-11H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTODYIISRPSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(=O)O)C(=O)O)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[(3-fluorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B4956569.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4956574.png)
![N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B4956575.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)
![(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE](/img/structure/B4956578.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)
![2-(2,4-Difluorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4956590.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
![5-Chloro-2-[2-(cyclohexylamino)ethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride](/img/structure/B4956620.png)
![13-ethyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B4956627.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4956643.png)

![1-(Hydroxymethyl)-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4956651.png)
